B1580228 L-CITRULLINE (UREIDO-13C; 3,3,4-D3)

L-CITRULLINE (UREIDO-13C; 3,3,4-D3)

Cat. No.: B1580228
M. Wt: 179.2
Attention: For research use only. Not for human or veterinary use.
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Description

L-Citrulline (Ureido-13C; 3,3,4-D3) is a high-purity, stable isotope-labeled analog of L-citrulline, specifically designed for advanced research applications. This compound is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use. In research, L-citrulline serves as a key intermediate in the urea cycle and is a pivotal precursor to L-arginine, which in turn is the primary substrate for nitric oxide (NO) production by nitric oxide synthase (NOS) enzymes . The unique metabolic pathway of citrulline, which bypasses splanchnic extraction, makes it an efficient vehicle for delivering arginine to the systemic circulation, and it has been investigated for its potential role in stimulating protein synthesis in skeletal muscle . The incorporation of 13C and deuterium (D) labels in this specific molecule allows scientists to precisely track its absorption, distribution, metabolism, and excretion (ADME) in complex biological systems. This makes it an invaluable tool for pharmacokinetic studies, metabolic pathway analysis, and quantitative mass spectrometry-based assays, providing critical insights into nitrogen metabolism and vascular function in experimental models. The compound has a labeled CAS Number of 2483824-62-8 and a linear formula of C5*CD3H10N3O3, with a molecular weight of 179.2 g/mol .

Properties

Molecular Weight

179.2

Origin of Product

United States

Scientific Research Applications

Metabolic Research

L-Citrulline is increasingly used in metabolic research to understand amino acid metabolism and its effects on various physiological processes.

  • Stable Isotope Tracing : The use of L-Citrulline labeled with stable isotopes (e.g., Ureido-13C) allows researchers to trace metabolic pathways involving amino acids. This technique is vital for studying protein turnover, nitrogen metabolism, and the urea cycle. For instance, L-Citrulline can be used to assess the conversion rates of citrulline to arginine and its subsequent role in nitric oxide (NO) synthesis, which is crucial for vascular health .
  • Case Study : A study utilizing L-Citrulline labeled with carbon-13 demonstrated its effectiveness in tracing metabolic pathways in humans. Participants showed increased levels of arginine and NO following supplementation with L-Citrulline, indicating enhanced endothelial function and improved blood flow .

Cardiovascular Health

L-Citrulline has been shown to have beneficial effects on cardiovascular health, particularly through its role in nitric oxide production.

  • Blood Pressure Regulation : Research indicates that L-Citrulline supplementation can lower blood pressure in individuals with prehypertension and hypertension. By increasing the availability of L-arginine, it enhances NO production, leading to vasodilation and improved blood flow .
  • Endothelial Function : Studies have highlighted that L-Citrulline can improve endothelial function by restoring NO bioavailability. In rodent models of hypertension, L-Citrulline supplementation increased NO levels and improved microcirculatory blood flow .
  • Data Table: Effects of L-Citrulline on Cardiovascular Parameters
Study TypePopulationDosageOutcome
Clinical TrialAdults with Hypertension6–10 g/dayReduced systolic/diastolic BP
Animal StudySpontaneously Hypertensive Rats2 g/kg/dayImproved endothelial function
Meta-analysisVarious populations3–10 g/daySignificant decrease in BP

Exercise Performance

L-Citrulline is widely studied for its potential benefits in enhancing exercise performance and recovery.

  • Increased Exercise Capacity : Supplementation with L-Citrulline has been associated with improved exercise performance by enhancing blood flow and reducing muscle soreness post-exercise. It aids in the removal of ammonia from the bloodstream during intense physical activity, potentially delaying fatigue .
  • Case Studies : In a randomized controlled trial involving athletes, those who supplemented with L-Citrulline showed a significant increase in time to exhaustion during high-intensity exercise compared to a placebo group .

Clinical Applications

L-Citrulline's therapeutic potential extends into clinical settings for various health conditions.

  • Metabolic Disorders : Preliminary evidence suggests that L-Citrulline may help improve insulin sensitivity and reduce symptoms associated with metabolic syndrome . Its role in enhancing NO production may contribute to better glucose metabolism.
  • Kidney Health : Research indicates that L-Citrulline supplementation may support kidney function by improving renal blood flow and reducing oxidative stress .

Comparison with Similar Compounds

L-Citrulline (UREIDO-13C; 3,3,4-D3)

  • Applications: Traces urea cycle activity and arginine synthesis in immune cells (e.g., T cells) . Quantifies NO production in endothelial cells by tracking 13C-labeled ureido group incorporation .
  • Advantages : Dual labeling (13C and D3) allows simultaneous detection via MS and NMR, improving data accuracy.

L-Citrulline (5,5-D2)

  • Applications :
    • Used in protein structure studies due to minimal steric effects from terminal deuterium .
    • Less suited for urea cycle tracing compared to UREIDO-13C variants.

L-Citrulline (4,4,5,5-D4)

  • Applications :
    • Enhances metabolic stability in pharmacokinetic studies .
    • Ideal for MS-based quantification in plasma or tissue samples.

L-Citrulline (UREIDO-15N1)

  • Applications :
    • Studies nitrogen recycling in hepatic and renal systems .
    • Less effective for carbon flux analysis compared to 13C-labeled analogs.

Research Findings and Clinical Relevance

Immune Modulation

  • L-Citrulline (UREIDO-13C; 3,3,4-D3) has been critical in demonstrating that T cells synthesize L-arginine from L-citrulline to bypass arginase-mediated immunosuppression during mycobacterial infections .

Vascular Protection

  • In endothelial studies, L-citrulline preserves NO production by upregulating endothelial NO synthase (eNOS). Isotopic variants like UREIDO-13C help quantify NO synthesis rates under pathological conditions (e.g., coronary artery disease) .

Clinical Trials

  • While unlabeled L-citrulline has shown promise in raising plasma arginine levels in sickle cell disease patients, isotopic variants could refine dosing strategies by mapping metabolic conversion efficiency .

Preparation Methods

Isotopic Labeling Strategy

  • Ureido-^13C Labeling : The ureido group of L-citrulline contains a carbon atom that can be selectively labeled with the stable isotope ^13C. This labeling is typically introduced by using ^13C-labeled precursors such as ^13C-labeled carbamoyl phosphate or ^13C-labeled urea derivatives in enzymatic or chemical synthesis steps. The ^13C label is incorporated specifically into the ureido carbon to trace the fate of this functional group in metabolic pathways.

  • Deuterium (D3) Labeling at Positions 3,3,4 : The deuterium atoms replace hydrogen atoms at the 3rd and 4th carbon positions of the citrulline molecule. This is achieved through chemical synthesis using deuterated reagents or solvents, or by microbial fermentation in deuterated media, which results in the incorporation of deuterium at targeted sites. The triple deuteration (D3) enhances the mass difference for mass spectrometry studies and reduces background interference in metabolic tracing.

Chemical and Microbiological Synthesis Approaches

  • Chemical Synthesis : The multi-step organic synthesis involves constructing the citrulline backbone with the ureido-^13C label and introducing deuterium atoms through selective exchange reactions or by using deuterated starting materials. Typical steps include:

    • Synthesis of ^13C-labeled urea or carbamoyl phosphate derivatives.
    • Coupling of labeled ureido groups with the amino acid backbone.
    • Introduction of deuterium via catalytic exchange or deuterated reagents targeting specific carbon atoms.
  • Microbiological Fermentation : Some preparations utilize microbial strains capable of synthesizing L-citrulline, grown in media enriched with ^13C and deuterium sources. This method can yield high isotopic incorporation and stereospecificity. The fermentation broth is then processed to isolate and purify the labeled amino acid.

Purification Techniques

  • High-Performance Liquid Chromatography (HPLC) : After synthesis or fermentation, L-Citrulline (ureido-^13C; 3,3,4-D3) is purified by HPLC to separate it from unlabeled or partially labeled impurities and by-products. Reverse-phase C18 columns with specific gradients and derivatization (e.g., O-phthaldialdehyde) are commonly used to achieve high purity.

  • Crystallization and Lyophilization : Further purification may involve crystallization steps to obtain the compound in a stable solid form, followed by lyophilization to remove solvents and stabilize the labeled amino acid.

Quality Control and Characterization

  • Isotopic Enrichment Verification : The degree of ^13C and deuterium incorporation is confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, ensuring >98% isotopic purity.

  • Chemical Purity : Analytical HPLC and elemental analysis confirm chemical purity, typically exceeding 97–99%.

  • Microbiological and Pyrogen Testing : For biological applications, the product is tested to be free from microbial contamination and endotoxins.

Summary Table of Preparation Parameters

Preparation Step Description Typical Conditions/Notes
Isotopic Labeling Incorporation of ^13C into ureido group Use of ^13C-labeled urea or carbamoyl phosphate
Deuterium Incorporation Introduction of 3 deuterium atoms at C3, C4 positions Chemical exchange or fermentation in D2O media
Synthesis Approach Chemical synthesis or microbial fermentation Multi-step organic synthesis or isotope-enriched fermentation
Purification HPLC with C18 columns, derivatization with O-phthaldialdehyde Gradient elution for separation of labeled compound
Quality Control Mass spectrometry, NMR, HPLC purity, microbiological tests >98% isotopic purity, >97% chemical purity

Research Findings and Applications Related to Preparation

  • The preparation of L-Citrulline (ureido-^13C; 3,3,4-D3) is critical for metabolic flux analysis in studies of the urea cycle and nitric oxide synthesis, where tracing the fate of the ureido carbon and hydrogen atoms provides insights into enzymatic activity and nitrogen metabolism.

  • The high isotopic purity and site-specific labeling enable precise quantification of metabolic pathways via mass spectrometry and NMR, facilitating research on exercise physiology, vascular function, and amino acid metabolism.

  • The combination of chemical and microbial methods allows for scalable production with reproducible isotopic enrichment, meeting the demands of both in vitro and in vivo experimental protocols.

Q & A

Q. What are the standard analytical techniques for quantifying isotopic purity in L-Citrulline (UREIDO-13C; 3,3,4-D3), and how are they validated?

Methodological Answer: Isotopic purity is typically assessed using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Validation requires calibration against certified reference materials and reproducibility testing across multiple analytical runs. Researchers must report the signal-to-noise ratio, baseline stability, and isotopic enrichment percentages, adhering to IUPAC guidelines for analytical nomenclature .

Q. How is L-Citrulline (UREIDO-13C; 3,3,4-D3) synthesized to ensure site-specific deuterium and 13C labeling?

Methodological Answer: Synthesis involves enzymatic or chemical incorporation of 13C into the ureido group and deuterium at the 3,3,4 positions via deuterated precursors (e.g., D2O or deuterated amino acids). Post-synthesis, purification via reverse-phase HPLC ensures minimal cross-contamination. Researchers should document reaction yields, isotopic incorporation efficiency, and purity thresholds (≥95%) as per safety data sheets .

Q. What ethical and safety protocols are mandatory when handling deuterated L-citrulline in laboratory settings?

Methodological Answer: Compliance with OSHA and institutional safety guidelines is critical. Researchers must use nitrile gloves, splash-proof goggles, and lab coats to prevent dermal/ocular exposure. Ventilated fume hoods are required for handling powdered forms. Ethical approval (including Institutional Review Board protocols) is mandatory for in vivo studies, with explicit documentation of consent processes .

Advanced Research Questions

Q. How can researchers mitigate isotopic dilution effects when using L-Citrulline (UREIDO-13C; 3,3,4-D3) in metabolic flux analysis?

Methodological Answer: Isotopic dilution can be minimized by pre-equilibrating cell cultures or model organisms with 13C-depleted media prior to tracer introduction. Computational modeling (e.g., isotopomer spectral analysis) should account for natural abundance corrections. Researchers must validate dilution coefficients through parallel control experiments using unlabeled citrulline .

Q. What statistical frameworks are optimal for resolving contradictions in urea cycle studies using dual-labeled L-citrulline?

Methodological Answer: Bayesian hierarchical models are effective for integrating conflicting data from heterogeneous samples (e.g., tissue-specific metabolic rates). Sensitivity analysis should test assumptions about isotopic steady-state conditions. Researchers must report confidence intervals and p-values adjusted for multiple comparisons, as outlined in JCPR guidelines .

Q. How can the PICO framework be adapted to design clinical trials investigating L-citrulline’s role in nitric oxide synthesis?

Methodological Answer:

  • Population (P): Patients with endothelial dysfunction (e.g., hypertension).
  • Intervention (I): Oral administration of 13C/2H-labeled L-citrulline.
  • Comparison (C): Unlabeled L-citrulline or placebo.
  • Outcome (O): Isotopic enrichment in plasma arginine (via LC-MS) and NO bioavailability (via flow-mediated dilation). FINER criteria (Feasible, Novel, Ethical, Relevant) should guide protocol refinement .

Q. What are the challenges in replicating isotopic tracing studies of L-citrulline metabolism, and how can they be addressed?

Methodological Answer: Replication requires full disclosure of batch-specific isotopic purity, storage conditions (−80°C to prevent degradation), and kinetic parameters (e.g., tracer infusion rates). Independent validation via inter-laboratory comparisons and open-data repositories (e.g., MetaboLights) enhances reproducibility. Researchers should cross-validate findings with alternative techniques, such as 15N-ammonia tracing .

Q. How do deuterium kinetic isotope effects (KIEs) influence the interpretation of L-citrulline (3,3,4-D3) turnover rates in hepatic metabolism?

Methodological Answer: Deuterium KIEs at C-H bonds can slow enzymatic reactions (e.g., argininosuccinate synthetase activity). Researchers must correct observed turnover rates using KIE factors derived from in vitro assays. Parallel experiments with 13C-only labeled citrulline isolate mass spectrometry artifacts from true metabolic effects .

Q. What strategies optimize literature reviews for identifying knowledge gaps in L-citrulline tracer applications?

Methodological Answer: Use Boolean operators in PubMed/Scopus searches (e.g., "L-citrulline AND (isotope tracing OR 13C)"), filtered to primary studies (2000–2025). Tools like Web of Science’s citation mapping identify high-impact studies. Systematic reviews should prioritize meta-analyses of urea cycle disorders to contextualize novel tracer applications .

Q. How can conflicting data on L-citrulline’s bioavailability in different tissues be resolved using dual-isotope labeling?

Methodological Answer: Dual labeling (13C in ureido, 2H in side chains) enables simultaneous tracking of citrulline’s metabolic fate in tissues via LC-MS/MS. Researchers should normalize tissue-specific enrichment to blood pool kinetics and use compartmental modeling (e.g., SAAM II) to reconcile discrepancies. Contradictions may arise from pH-dependent extraction efficiencies, requiring pH-controlled homogenization buffers .

Methodological and Ethical Considerations

Q. What are the best practices for documenting isotopic tracer studies in compliance with journal guidelines?

Methodological Answer: Manuscripts must include CAS numbers, isotopic enrichment levels, and vendor details (e.g., Cambridge Isotope Laboratories Lot#). Analytical methods should reference IUPAC’s Compendium of Analytical Nomenclature. Ethics statements must specify IRB approval and consent protocols, avoiding abbreviations for chemical names .

Q. How should researchers address peer review critiques about potential confounding variables in L-citrulline tracer experiments?

Methodological Answer: Preemptively address confounders (e.g., dietary arginine intake) by stratifying cohorts or using crossover study designs. Sensitivity analyses should quantify the impact of unmeasured variables (e.g., gut microbiota diversity). Rebuttals must cite supplementary data validating tracer specificity, such as blank sample analyses and spike-recovery experiments .

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